molecular formula C9H17NO3 B152981 Tert-butyl (2-oxobutyl)carbamate CAS No. 400045-86-5

Tert-butyl (2-oxobutyl)carbamate

Cat. No. B152981
CAS RN: 400045-86-5
M. Wt: 187.24 g/mol
InChI Key: ZXEPSVDICKINTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-oxobutyl)carbamate is a chemical compound with the molecular formula C9H17NO3 . It has a molecular weight of 187.24 . The compound appears as a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of Tert-butyl (2-oxobutyl)carbamate consists of a carbamate group attached to a tert-butyl group and a 2-oxobutyl group . The InChI code for this compound is 1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3, (H,10,12) .


Physical And Chemical Properties Analysis

Tert-butyl (2-oxobutyl)carbamate is a pale-yellow to yellow-brown liquid . The compound has a molecular weight of 187.24 .

Scientific Research Applications

Chemical Synthesis

“Tert-butyl (2-oxobutyl)carbamate” is a heterocyclic building block that is useful in chemical synthesis . It is often used as a reagent in the synthesis of various organic compounds due to its stability and reactivity.

Synthesis of N-Boc-protected Anilines

This compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis.

Synthesis of Pyrroles

“Tert-butyl (2-oxobutyl)carbamate” has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the field of medicinal chemistry and are found in many natural products and pharmaceuticals.

properties

IUPAC Name

tert-butyl N-(2-oxobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEPSVDICKINTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614424
Record name tert-Butyl (2-oxobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-oxobutyl)carbamate

CAS RN

400045-86-5
Record name tert-Butyl (2-oxobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl magnesium bromide (1M solution in tetrahydrofuran, 13.7 ml, 13.7 mmol)) was added to a stirred solution of tert-butyl 2-[methoxy(methyl)amino]-2-oxoethylcarbamate (Synth. Commun. 1988, 18, 2273) (1 g, 4.58 mmol) in tetrahydrofuran (25 ml) at 0° C. then stirred at 0° C. for 15 minutes. The solution was allowed to warm to room temperature and was stirred for 45 minutes. Ethyl acetate (5 ml) was added, followed by saturated ammonium chloride solution. The aqueous phase was extracted with ethyl acetate. The combined organic extracts were washed with saturated aqueous sodium hydrogen carbonate solution and brine. The organic phase was then dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with a solvent gradient of hexane:ethyl acetate (85:15 to 70:30), to afford the title compound as a colorless oil, 730 mg, 84% yield.
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.